molecular formula C8H7BrClNO B7479888 2-bromo-5-chloro-N-methylbenzamide

2-bromo-5-chloro-N-methylbenzamide

Cat. No.: B7479888
M. Wt: 248.50 g/mol
InChI Key: APIQZFSOQKVTRY-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-N-methylbenzamide: is an organic compound with the molecular formula C8H7BrClNO . It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively, and an N-methyl group attached to the amide nitrogen. This compound is typically a white crystalline solid at room temperature and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Chlorination: The synthesis of 2-bromo-5-chloro-N-methylbenzamide can be achieved through the bromination and chlorination of N-methylbenzamide.

    N-Methylation: Another method involves the N-methylation of 2-bromo-5-chlorobenzamide.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: : 2-bromo-5-chloro-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: : In biological research, this compound is used to study the effects of halogenated benzamides on biological systems. It is also investigated for its potential pharmacological properties .

Industry: : The compound is used in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-N-methylbenzamide involves its interaction with specific molecular targets in biological systems. The bromine and chlorine atoms on the benzene ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The N-methyl group can also affect the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-chlorobenzamide: Similar structure but lacks the N-methyl group.

    2-bromo-5-chloro-N,N-dimethylbenzamide: Contains an additional methyl group on the nitrogen.

    2-bromo-5-chloropyridine: Pyridine ring instead of benzene.

Uniqueness

Properties

IUPAC Name

2-bromo-5-chloro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIQZFSOQKVTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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